molecular formula C13H16N4O4S B12132732 Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12132732
M. Wt: 324.36 g/mol
InChI Key: NRPXYHLWOXLEKD-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .

Scientific Research Applications

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethoxyphenyl)acetate: This compound shares the 3,4-dimethoxyphenyl group but lacks the triazole ring.

    4-(3,4-dimethoxyphenyl)-1,2,4-triazole: This compound contains the triazole ring but lacks the ester group.

Uniqueness

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to the combination of the triazole ring, the 3,4-dimethoxyphenyl group, and the ester functionality.

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H16N4O4S/c1-19-9-5-4-8(6-10(9)20-2)12-15-16-13(17(12)14)22-7-11(18)21-3/h4-6H,7,14H2,1-3H3

InChI Key

NRPXYHLWOXLEKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)OC)OC

Origin of Product

United States

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